Lipophilicity-Driven Permeability Differentiation: XLogP3 Comparison with 7-Phenyl and 2-(1H-Pyrrol-1-yl) Analogs
The target compound exhibits a computed XLogP3 of 4.3 [1], which is more than one log unit higher than the core scaffold 7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine (predicted XLogP3 ≈ 1.0) and approximately 1.5 log units higher than the 2-(1H-pyrrol-1-yl) analog 7-(2-pyridinyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS 303146-20-5, predicted XLogP3 ≈ 2.8) . This differential is driven by the lipophilic 2,6-dichlorobenzyl sulfanyl substituent. In the context of CNS drug discovery, where optimal XLogP3 values typically range from 2 to 4, CAS 338403-84-2 resides at the upper boundary, while the less lipophilic analogs fall below this window, suggesting superior passive membrane permeability for the target compound in cellular assays requiring intracellular target engagement.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.3 |
| Comparator Or Baseline | 7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine (unsubstituted core): XLogP3 ≈ 1.0; 7-(2-Pyridinyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS 303146-20-5): XLogP3 ≈ 2.8 |
| Quantified Difference | ΔXLogP3 = +3.3 vs. core scaffold; ΔXLogP3 = +1.5 vs. 2-(1H-pyrrol-1-yl) analog |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025 release) |
Why This Matters
Higher lipophilicity directly correlates with enhanced passive membrane permeability, making CAS 338403-84-2 a preferred choice for cell-based assays requiring intracellular access compared to less lipophilic triazolopyrimidine analogs.
- [1] PubChem CID 1473247. Computed XLogP3 value of 4.3 for 2-[(2,6-dichlorobenzyl)sulfanyl]-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine. View Source
